molecular formula C19H19ClN4O4S B5078134 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione

2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5078134
M. Wt: 434.9 g/mol
InChI Key: XGGPXZAECIBVLA-UHFFFAOYSA-N
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Description

2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a pyridinyl piperazine moiety, and a thiazolidine-1,1,3-trione core

Properties

IUPAC Name

2-[4-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c20-16-5-4-14(24-18(25)6-12-29(24,27)28)13-15(16)19(26)23-10-8-22(9-11-23)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPXZAECIBVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridinyl Piperazine Moiety: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridinyl piperazine intermediate.

    Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the Thiazolidine-1,1,3-trione Core: The final step involves the cyclization of the intermediate to form the thiazolidine-1,1,3-trione core. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and appropriate cyclization conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Thiazolidine-1,1,3-trione Ring

The thiazolidine-1,1,3-trione ring is susceptible to hydrolysis under acidic or basic conditions. Similar trione systems, such as thiazolidine-2,4-dione derivatives, undergo ring opening to form carboxylic acids or sulfonic acids via nucleophilic attack at the carbonyl groups .

Conditions Reagents Products Mechanism
Acidic (HCl, H₂O)H⁺, H₂O4-Chloro-3-(piperazine-carbonyl)phenylsulfonic acid derivativesNucleophilic acyl substitution
Basic (NaOH, H₂O)OH⁻Sodium salts of dicarboxylic acids (e.g., malonic acid analogs)Base-mediated hydrolysis

Key Insight : Hydrolysis likely disrupts the trione ring, generating intermediates with increased solubility or reactivity for further derivatization .

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group

The electron-withdrawing carbonyl and piperazine groups meta to the chlorine atom activate the aromatic ring for NAS. Chlorine displacement by nucleophiles (e.g., amines, alkoxides) is feasible under catalytic or thermal conditions, as seen in chlorophenyl-piperazine analogs .

Reagents Conditions Products Catalyst
Primary amines80–120°C, DMF4-Amino-substituted phenyl derivativesPd(OAc)₂, Xantphos
Sodium methoxideReflux, MeOH4-Methoxy-substituted phenyl derivativesNone

Example : Substitution with morpholine under Pd catalysis yields 4-morpholino derivatives (yield: ~75%) .

Functionalization of the Piperazine Moiety

The piperazine nitrogen atoms are prone to alkylation or acylation. For instance, piperazine rings in palbociclib and cetirizine analogs undergo alkylation to improve pharmacokinetic properties .

Reaction Type Reagents Products Applications
AlkylationMethyl iodide, K₂CO₃N-Methylpiperazine derivativesEnhanced metabolic stability
AcylationAcetyl chloride, Et₃NN-Acylpiperazine derivativesProdrug synthesis

Note : Steric hindrance from the pyridinyl group may influence regioselectivity during alkylation .

Metal Coordination Chemistry

The pyridine nitrogen and thiazolidine sulfur atoms can act as Lewis bases, forming complexes with transition metals. Similar thiazolidine-trione systems coordinate with Cu(II) and Zn(II) .

Metal Salt Conditions Coordination Sites Application
CuCl₂EtOH, RTPyridine N, Thiazolidine SAntimicrobial agents
Zn(OAc)₂DMSO, 60°CTrione carbonyl OFluorescent probes

Example : Cu(II) complexes of analogous thiazolidine derivatives exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) .

Ring-Opening Reactions via Nucleophilic Attack

The electrophilic sulfur in the thiazolidine-trione ring may undergo nucleophilic attack by amines or thiols, leading to ring opening. This reactivity is observed in hybrid norfloxacin-thiazolidinedione molecules .

Nucleophile Conditions Products
BenzylamineDCM, RTOpen-chain dithiocarbamate derivatives
CysteinePBS buffer, pH 7.4Disulfide-linked conjugates

Biological Relevance : Ring-opening products may exhibit altered pharmacological profiles, such as enhanced enzyme inhibition .

Photochemical and Thermal Stability

The chlorophenyl and trione groups may render the compound sensitive to UV light or heat, leading to decomposition. For example, chlorantraniliprole (a chlorinated analog) degrades under UV exposure via C-Cl bond cleavage .

Stress Condition Degradation Pathway Major Products
UV light (254 nm)C-Cl bond homolysisRadical intermediates, dimerization
100°C, 24 hrsTrione ring decarboxylationCO₂ release, formation of thiazolidine

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione exhibit significant anticancer properties. Studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study 1 : A derivative demonstrated efficacy against breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death .

Antimicrobial Properties

The thiazolidine ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Case Study 2 : A related thiazolidine compound exhibited broad-spectrum antibacterial effects, particularly against Gram-positive bacteria .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Research suggests that derivatives can modulate neurotransmitter systems:

  • Case Study 3 : A study highlighted the potential of piperazine derivatives in treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key modifications to the structure can enhance potency and selectivity:

ModificationEffect
Chloro substitution at position 4Increases lipophilicity and cellular uptake
Piperazine carbonyl groupEnhances interaction with biological targets

Mechanism of Action

The mechanism of action of 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl piperazine moiety and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are studied for their medicinal properties.

    Indole Derivatives: Indole derivatives have diverse biological activities and are used in various therapeutic applications.

Uniqueness

2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)aniline with thiazolidine derivatives. The synthetic pathway generally includes the following steps:

  • Formation of the piperazine derivative : The pyridine ring is introduced to the piperazine backbone.
  • Carbonylation : The introduction of the carbonyl group occurs through acylation reactions.
  • Thiazolidine formation : The final step involves cyclization to form the thiazolidine ring.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-tubercular agent and other pharmacological effects.

Antitubercular Activity

Research indicates that derivatives similar to this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments have shown that many derivatives are non-toxic to human cells (HEK-293), suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of bacterial growth : By targeting specific pathways in M. tuberculosis.
  • Interaction with cellular receptors : Possible interactions with neurotransmitter receptors due to the piperazine moiety.

Case Studies

Several studies have highlighted the effectiveness of structurally related compounds in treating tuberculosis and other infectious diseases:

  • Study on Substituted Piperazine Derivatives :
    • Objective : Evaluate the anti-tubercular activity of novel piperazine derivatives.
    • Findings : Compounds exhibited IC90 values between 3.73 and 4.00 μM, indicating potent activity against M. tuberculosis .
  • Cytotoxicity Evaluation :
    • Objective : Assess the safety profile of new derivatives.
    • Results : Most active compounds were found to be non-toxic to HEK-293 cells, supporting their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound A1.353.73Non-toxic
Compound B2.184.00Non-toxic
Compound C40.32N/ANon-toxic

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare piperazine-carbonyl-phenylthiazolidine derivatives like this compound?

  • Methodological Answer : Multi-step synthesis typically involves coupling a piperazine-pyridine fragment (e.g., 4-(pyridin-2-yl)piperazine) with a chlorophenyl-thiazolidine precursor via carbodiimide-mediated amidation (e.g., EDC/HOBt). The thiazolidine-trione core is often assembled using cyclocondensation of thiourea derivatives with chloroacetic acid analogs under basic conditions. Critical reagents include dichloromethane as a solvent and NaOH for pH control during intermediate purification .

Q. How can researchers optimize the purification of intermediates with low solubility in aqueous/organic systems?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) is standard. For highly nonpolar intermediates, recrystallization from ethanol/water mixtures (8:2 v/v) improves yield. Purity validation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures >95% purity .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm piperazine-CH₂ coupling (δ 2.5–3.5 ppm) and thiazolidine ring protons (δ 4.0–5.5 ppm).
  • ESI-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the carbonyl group).
  • IR : Detect C=O stretches (~1680–1720 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) for this compound be systematically addressed?

  • Methodological Answer :

  • Experimental Design : Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized ATP levels.
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use cheminformatics tools (e.g., PubChem BioAssay) to compare binding affinity predictions vs. empirical data .
  • Contradiction Resolution : Validate target engagement via SPR (surface plasmon resonance) to rule off-target effects .

Q. What strategies mitigate side reactions during the piperazine-pyridine coupling step?

  • Methodological Answer :

  • Reaction Optimization : Use anhydrous DMF under N₂ to suppress hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Byproduct Control : Add molecular sieves (3Å) to sequester water. If N-acylation competes, switch to Boc-protected piperazine and deprotect post-coupling .

Q. How do researchers evaluate the thermal stability of this compound for long-term storage?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Key parameters:

  • Decomposition Onset : >200°C indicates stability at room temperature.
  • Differential Scanning Calorimetry (DTA) : Detect glass transitions or polymorphic changes. Store desiccated at -20°C in amber vials .

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